Serotonin hydrogen maleate
Overview
Description
Serotonin hydrogen maleate is a chemical compound that belongs to the class of indole derivatives This compound is of significant interest due to its structural similarity to important biological molecules such as serotonin and melatonin
Mechanism of Action
Target of Action
Serotonin, also known as 5-hydroxytryptamine (5-HT), primarily targets a family of heterogeneously expressed 5-HT receptors, which include both G protein-coupled receptors (GPCRs) and ion channels . The 5-HT receptors comprise seven distinct classes based on their structural and functional characteristics . These receptors play a key role in the pathophysiology of many diseases including depression, anxiety, schizophrenia, and hypertension .
Mode of Action
Serotonin interacts with its targets, the 5-HT receptors, to initiate a series of biochemical reactions. For instance, all serotonin receptors, except 5-HT3, are GPCRs that activate an intracellular second messenger cascade . The 5-HT3 receptor is a ligand-gated ion channel . Furthermore, 5-HT1A receptors are known as autoreceptors since their stimulation inhibits the release of serotonin in nerve terminals .
Biochemical Pathways
Serotonin is synthesized through two primary pathways: L-tryptophan (L-Trp) → 5-hydroxytryptophan (5-HTP) → serotonin and L-tryptophan (L-Trp) → tryptamine → serotonin . The serotonin transporter (SERT) initiates the reuptake of extracellular serotonin in the synapse to terminate neurotransmission . This process is crucial for maintaining the balance of serotonin in the brain.
Pharmacokinetics
Serotonin secreted by the nuclei in the median raphe of the central nervous system (CNS) is transferred toward the spinal cord and other parts of the brain including the hypothalamus . Serotonin discharged from the enterochromaffin cells of the gastrointestinal tract finds its own way out of the tissues into the blood, where it is taken up by the blood platelets .
Result of Action
The action of serotonin on different physiological systems via the serotonin receptors has a wide range of effects. It regulates a broad range of physiological functions including the control of body temperature, appetite, sleep, mood, and pain . In addition, serotonin has been found to alter the expression of genes related to mitochondrial function and dynamics in neurons .
Action Environment
Environmental factors can influence the action of serotonin. For instance, the phenomenon of Genetic × Environmental (G × E) interaction illustrates that neither genes nor environment are considered as separate and additive causal factors in development . Rather, they are each considered multifactorial, as is their interaction . This interaction between genetic and environmental factors can significantly influence the action, efficacy, and stability of serotonin .
Biochemical Analysis
Biochemical Properties
Serotonin hydrogen maleate interacts with various enzymes, proteins, and other biomolecules. It exerts its diverse actions by binding to distinct cell membrane receptors, which are classified into many groups . These receptors are involved in regulating a diverse array of physiological signaling pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, serotonin is released from cell bodies of Retzius neurons in the central nervous system (CNS) of the leech, affecting neighboring glia and neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates a family of heterogeneously expressed 5-HT receptors, including both G protein-coupled receptors (GPCRs) and ion channels . This activation leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, serotonin in the SERT–5-HT B complex induced larger conformational changes in the cytoplasmic parts of the transmembrane helices of SERT than any of the other ligands .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, selective serotonin reuptake inhibitors that act on SERT are some of the most widely used medications to treat depression, obsessive compulsive disorder, fibromyalgia, and anxiety disorders .
Metabolic Pathways
This compound is involved in several metabolic pathways. In mammals, serotonin is metabolized primarily to 5-hydroxyindoleacetic acid (5-HIAA) in the liver and, to a lesser degree, acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The serotonin transporter (SERT) plays a crucial role in this process, using sodium and chloride gradients to drive the reuptake of serotonin into presynaptic neurons .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Among the 14 serotonin (5-HT) receptor subtypes, the 5-HT 6 R is the only one whose expression is restricted to the central nervous system. Its subcellular localization is also unique for a serotonin receptor since it is predominantly detected in the primary cilium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serotonin hydrogen maleate typically involves the reaction of 5-hydroxyindole with 2-bromoethylamine under basic conditions to form the intermediate 3-(2-aminoethyl)-5-hydroxyindole. This intermediate is then reacted with maleic acid to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Serotonin hydrogen maleate undergoes various types of chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The indolium ring can be reduced to form indoline derivatives.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Serotonin hydrogen maleate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter pathways and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone involved in regulating sleep-wake cycles.
Tryptamine (3-[2-aminoethyl]indole): A neurotransmitter precursor with a similar structure.
Uniqueness
Serotonin hydrogen maleate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its maleate salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEXAUVYLLADEB-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18525-25-2 | |
Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18525-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-ammonioethyl)-5-hydroxy-1H-indolium maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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